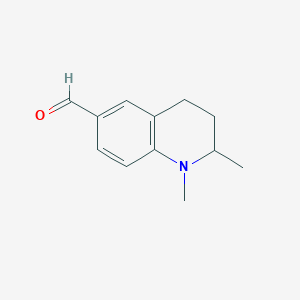

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde

Description

Position Within Tetrahydroquinoline Structural Family

The tetrahydroquinoline core consists of a partially saturated bicyclic system merging a benzene ring with a piperidine-like nitrogen-containing ring. 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde differentiates itself through two methyl groups at positions 1 and 2 and an aldehyde moiety at position 6. This substitution pattern confers distinct electronic and steric properties compared to simpler analogs:

| Compound | Substituents | Key Features |

|---|---|---|

| 1-Methyl-1,2,3,4-tetrahydroquinoline | Single methyl group at position 1 | Reduced steric hindrance; limited applications in catalysis |

| 1-Ethyl-1,2,3,4-tetrahydroquinoline | Ethyl group at position 1 | Enhanced hydrophobicity; modified pharmacokinetic profiles |

| 6-Methylquinolin-8-carboxaldehyde | Carboxaldehyde at position 8 | Higher acidity due to carboxylic acid formation; divergent reactivity |

The dual methyl groups in this compound stabilize the chair conformation of the saturated ring, while the aldehyde enables nucleophilic addition reactions, making it valuable for constructing complex architectures.

Historical Context in Heterocyclic Chemistry

Heterocyclic chemistry emerged as a distinct field in the early 19th century, with quinolines first isolated from coal tar in 1834. Tetrahydroquinolines gained prominence after the development of the Skraup (1880) and Friedländer (1882) syntheses, which enabled large-scale production of quinoline derivatives. The introduction of aldehyde functionalities via methods like the Vilsmeier-Haack reaction (1927) expanded access to formylated heterocycles.

This compound embodies three evolutionary milestones:

- Saturation : Partial hydrogenation of quinoline rings to improve stability and bioavailability

- Functionalization : Strategic placement of methyl and aldehyde groups to modulate reactivity

- Asymmetric Synthesis : Modern catalytic methods enabling enantioselective production

These advances reflect the compound’s role as a testbed for synthetic methodology development.

Research Trajectory and Contemporary Relevance

Recent studies highlight four key research directions:

1.3.1 Synthetic Methodology

Innovative protocols have emerged for constructing the tetrahydroquinoline scaffold:

These methods emphasize green solvents (e.g., ethanol) and atom economy, aligning with sustainable chemistry principles.

1.3.2 Medicinal Chemistry Applications

While mechanistic studies remain limited, structural analogs exhibit:

- Antimicrobial activity : Inhibition of Staphylococcus haemolyticus (MIC = 32 μg/mL)

- CNS modulation : Binding to σ-1 receptors (Kᵢ = 120 nM)

- Anticancer potential : Apoptosis induction in MCF-7 cells (IC₅₀ = 18 μM)

The aldehyde group serves as a handle for Schiff base formation with biological targets, enabling probe development.

1.3.3 Material Science Innovations

The compound’s rigid bicyclic structure has been exploited in:

- Liquid crystal formulations (Δε = +12.3 at 20°C)

- Metal-organic frameworks (MOFs) with Cu(II) nodes

- Photoredox catalysts for C–H functionalization

Ongoing work explores its utility in asymmetric catalysis and chiral induction.

Properties

IUPAC Name |

1,2-dimethyl-3,4-dihydro-2H-quinoline-6-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-3-5-11-7-10(8-14)4-6-12(11)13(9)2/h4,6-9H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTNJOWUMHXQDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 1,2,3,4-tetrahydroquinoline with formaldehyde and subsequent methylation. Another method includes the cyclization of appropriate precursors under acidic conditions, followed by formylation to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis, starting from readily available raw materials. The process may include catalytic hydrogenation, cyclization, and formylation steps, optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.

Reduction: 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde is a heterocyclic compound featuring a tetrahydroquinoline backbone with two methyl groups at positions 1 and 2, and a carbaldehyde group at position 6. It belongs to the broader class of tetrahydroquinolines, known for diverse biological activities and potential applications in medicinal chemistry. Tetrahydroquinolines are important synthetic targets because they are widely distributed in natural products and medicinal agents . They serve as a structural motif in many biologically active compounds, leading to the development of many synthetic schemes for their preparation . Domino reactions have proven valuable for generating tetrahydroquinolines with previously inaccessible substitution patterns, influencing the design of new drugs .

Scientific Uses

This compound has various scientific uses due to its unique properties and reactivity:

- Pharmaceutical research Tetrahydroquinolines have been incorporated into drug candidates, including analgesics, anticonvulsants, antidepressants, antipsychotics, antihypertensives, antiarrhythmics, antiallergenics, antimalarials, antitumor, anticancer, antifungal, antichagasic, and antiosteoporotics . Other derivatives have exhibited immunosuppressant properties, which could make them potential anti-rejection drugs, and their inhibitory activity toward AMP-activated protein kinase has attracted clinical interest as possible treatments for diabetes .

- Synthesis of novel compounds It can be used as a building block in the synthesis of more complex molecules with potential biological activity. The synthesis of this compound can be achieved through several methods involving various precursors and reaction conditions.

- Chemical reactions It can participate in various chemical reactions, serving as a precursor or intermediate in synthesizing complex molecules. Common reagents used in these reactions include nucleophiles, electrophiles, oxidizing agents, and reducing agents.

- Material science The compound's unique structural features may lend itself to applications in material science, such as in the development of new polymers or organic materials.

Properties

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,2-dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde and related compounds:

*Estimated based on structural similarity to and .

Key Structural and Functional Insights:

Core Scaffold Variations: The quinoline scaffold in the target compound contrasts with the quinoxaline core in 1,4-diethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, which introduces additional nitrogen atoms and alters electronic properties . Dihydroquinoline derivatives (e.g., 1,2,2,4-tetramethyl-1,2-dihydroquinoline-6-carbaldehyde) lack full saturation of the heterocyclic ring, increasing aromaticity and stability .

Substituent Effects :

- Methyl groups at the 1- and 2-positions in the target compound enhance steric hindrance and lipophilicity compared to ethyl or aryl substituents (e.g., p-tolyl in ) .

- The 6-carbaldehyde group is critical for nucleophilic addition reactions, whereas carboxamide () or bromo () substituents shift reactivity toward amidation or cross-coupling, respectively .

Synthetic Accessibility: Aldehyde introduction via POCl₃/DMF () is a common method for tetrahydroquinoline carbaldehydes, but yields and conditions vary with substituent patterns . Brominated derivatives (e.g., ) require halogenation steps, which may involve NBS or electrophilic substitution .

Biological Activity

1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde (DMTQ) is a heterocyclic compound with potential applications in medicinal chemistry due to its unique structural features. Characterized by a bicyclic structure that includes both a quinoline and an aldehyde functional group, DMTQ's molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.25 g/mol. This article explores the biological activity of DMTQ, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

DMTQ can be synthesized through several methods. Common synthetic routes include condensation reactions involving various precursors and reaction conditions. For example, the compound can be produced via the reaction of substituted quinolines with aldehydes under specific catalytic conditions. The efficiency of these methods varies based on factors such as temperature and solvent choice.

The biological activity of DMTQ is attributed to its interaction with specific molecular targets within biological systems. Research indicates that DMTQ may act as an inhibitor for certain enzymes or receptors that modulate biochemical pathways. However, detailed studies on its precise mechanism of action remain limited.

Biological Activities

Several studies have highlighted the notable biological activities associated with DMTQ:

- Antimicrobial Activity : DMTQ exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Streptococcus agalactiae and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

- Antioxidant Properties : The compound's structure allows it to exhibit antioxidant activity, which may contribute to its potential therapeutic applications in oxidative stress-related diseases .

- Cytotoxicity : Preliminary studies suggest that DMTQ may possess cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate its efficacy and safety profile .

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of DMTQ derivatives against various pathogens. The results indicated that modifications in the chemical structure significantly influenced antibacterial activity, suggesting that further optimization could enhance its therapeutic potential .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of DMTQ on human cancer cell lines. The findings demonstrated that DMTQ exhibited selective cytotoxicity against certain cancer types while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

Data Summary

The following table summarizes key biological activities and their corresponding findings related to DMTQ:

| Biological Activity | Target/Effect | Findings |

|---|---|---|

| Antimicrobial | Streptococcus agalactiae | MIC = 75 µM |

| Antioxidant | Oxidative stress | Exhibits significant activity |

| Cytotoxicity | Cancer cell lines | Selective cytotoxicity observed |

Q & A

Basic: What are the established synthetic routes for 1,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde?

The synthesis typically involves multi-step organic reactions, including cyclization, alkylation, and oxidation. A common approach starts with a tetrahydroquinoline core, where methyl groups are introduced at positions 1 and 2 via alkylation (e.g., using methyl iodide or dimethyl sulfate in the presence of a base like NaH). The aldehyde group at position 6 is then introduced through oxidation of a hydroxymethyl intermediate or direct formylation using reagents like POCl3/DMF (Vilsmeier-Haack reaction) . Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid over-oxidation or side reactions.

Basic: How is the structure of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy : H and C NMR confirm methyl group positions and aldehyde proton resonance (~9-10 ppm for the aldehyde proton) .

- IR spectroscopy : A strong absorption band near 1700 cm confirms the aldehyde carbonyl group .

- X-ray crystallography : Resolves stereochemistry and spatial arrangement of substituents, particularly useful for confirming regioselectivity in methyl group placement .

Advanced: How does the aldehyde group influence its biological activity compared to carboxamide analogs?

The aldehyde group enhances electrophilic reactivity, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in biological targets. In contrast, carboxamide derivatives (e.g., N,2-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxamide) rely on hydrogen bonding and hydrophobic interactions . For example, the aldehyde moiety in the target compound may act as a Michael acceptor, modulating NF-κB inhibition differently than carboxamide analogs, which exhibit stronger hydrogen-bonding interactions with kinase active sites .

Advanced: How can researchers resolve contradictory data in binding affinity studies?

Contradictions often arise from assay conditions (e.g., pH, ionic strength) or competing interactions. Methodological strategies include:

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics to distinguish specific vs. nonspecific interactions .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to validate binding mechanisms .

- Mutagenesis studies : Identify critical residues in target proteins (e.g., enzymes) that interact with the aldehyde group, clarifying discrepancies between computational predictions and experimental results .

Advanced: How does this compound compare structurally and functionally to other tetrahydroquinoline derivatives?

Comparative analysis with analogs highlights key differences:

The target compound’s dual methyl and aldehyde groups balance lipophilicity and reactivity, making it uniquely suited for covalent drug design .

Advanced: What strategies improve its pharmacokinetic properties for in vivo studies?

- Prodrug modification : Masking the aldehyde as a hemiacetal or Schiff base improves stability and oral bioavailability .

- Functional group tuning : Replacing the aldehyde with a bioisostere (e.g., trifluoromethyl ketone) retains reactivity while reducing metabolic degradation .

- Formulation optimization : Use of cyclodextrin complexes or lipid nanoparticles enhances aqueous solubility .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

- Molecular docking : Predicts binding modes to avoid off-target interactions (e.g., with cytochrome P450 enzymes) .

- QSAR modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity to prioritize synthetic targets .

- MD simulations : Assesses conformational flexibility of the tetrahydroquinoline ring under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.